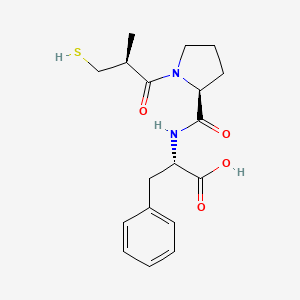

Desacetyl-alacepril

Description

Contextualization of Desacetyl-alacepril within the Renin-Angiotensin System (RAS) Inhibitor Landscape

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. scholarsresearchlibrary.com Angiotensin-converting enzyme (ACE) is a central component of this system, responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov ACE inhibitors, a class of drugs that block this conversion, are widely used in the management of hypertension and heart failure. scholarsresearchlibrary.comnih.gov

This compound functions as an ACE inhibitor, contributing to the therapeutic effects of its parent drug, alacepril (B1666765). smolecule.comnih.gov By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure. smolecule.com Its activity is part of a multi-step metabolic process where alacepril is first converted to this compound and subsequently to captopril (B1668294), another potent ACE inhibitor. scholarsresearchlibrary.comnih.govcabidigitallibrary.org This metabolic pathway is believed to contribute to the prolonged therapeutic effect of alacepril. bussan-ah.com

The landscape of ACE inhibitors includes a variety of compounds, many of which are prodrugs to enhance oral bioavailability. scholarsresearchlibrary.com this compound's position within this landscape is unique due to its role as an intermediate active metabolite in the conversion of alacepril to captopril. smolecule.comnih.gov

Historical Perspective of Alacepril as a Prodrug and the Emergence of this compound as an Active Metabolite

Alacepril was developed as a prodrug, a pharmacologically inactive compound that is metabolized in the body to produce an active drug. scholarsresearchlibrary.comnih.gov This approach is often used to improve the absorption and distribution of a drug. When administered orally, alacepril is readily absorbed and undergoes deacetylation to form this compound (also known as DU-1227). scholarsresearchlibrary.comcabidigitallibrary.org

The discovery and investigation of alacepril's metabolic pathway revealed that this compound is not merely a transitional compound but an active metabolite in its own right, exhibiting ACE inhibitory activity. nih.govtandfonline.com Further metabolism then converts this compound into captopril. scholarsresearchlibrary.comnih.gov This sequential activation contributes to the sustained action of alacepril. scholarsresearchlibrary.comnih.gov The recognition of this compound's bioactivity was a significant step in understanding the complete pharmacological profile of alacepril.

Rationale for Dedicated Academic Investigation of this compound

The distinct properties and actions of this compound have prompted specific academic inquiry for several reasons. Research has shown that this compound itself possesses a long-lasting antihypertensive effect. nih.gov Furthermore, it has been found to inhibit norepinephrine (B1679862) secretion and catecholamine-induced vasoconstriction, suggesting a mechanism of action that extends beyond simple ACE inhibition to include effects on the peripheral sympathetic nervous system. nih.govresearchgate.net

Studies have also indicated that sulfhydryl-containing ACE inhibitors like this compound may have additional beneficial effects, such as antioxidant properties. nih.govtandfonline.com Investigations have compared the effects of this compound to its parent drug and its final metabolite, captopril, as well as to other classes of ACE inhibitors. tandfonline.com For instance, research has suggested that this compound may be more effective than captopril in inhibiting certain inflammatory responses in endothelial cells. tandfonline.com This dedicated research is crucial for elucidating the full therapeutic potential and unique pharmacological characteristics of this compound, independent of its role as a metabolic intermediary.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74259-08-8 |

|---|---|

Molecular Formula |

C18H24N2O4S |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C18H24N2O4S/c1-12(11-25)17(22)20-9-5-8-15(20)16(21)19-14(18(23)24)10-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,25H,5,8-11H2,1H3,(H,19,21)(H,23,24)/t12-,14+,15+/m1/s1 |

InChI Key |

GICPPYOSOHKZPY-SNPRPXQTSA-N |

Isomeric SMILES |

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Biochemical Pathways of Desacetyl Alacepril Formation and Subsequent Metabolism

Enzymatic Deacetylation of Alacepril (B1666765) to Desacetyl-alacepril

The initial and pivotal step in the metabolic activation of alacepril is its conversion to this compound through enzymatic deacetylation. frontiersin.orgnih.gov This process involves the removal of an acetyl group from the alacepril molecule. wikipedia.org

Identification of Acetylase Enzymes Involved in Deacetylation

The primary enzymes responsible for the deacetylation of alacepril are acetylases. frontiersin.orgnih.gov While the broad term "acetylase" is often used, research points towards specific esterases that carry out this hydrolytic reaction. One such enzyme identified is sialic acid 9-O-acetylesterase, which is found in the liver cytosol and facilitates the hydrolysis of the acetyl group from alacepril. Another class of enzymes implicated in this process is arylacetamide deacetylase (AADAC). jst.go.jp

Tissue and Organ-Specific Distribution of Deacetylation Activity (in vitro and ex vivo models)

The conversion of alacepril to this compound is not uniformly distributed throughout the body. In vitro studies using tissue homogenates from rats have demonstrated that this deacetylation process occurs in various tissues. nih.gov The liver, kidneys, and intestine are primary sites of this metabolic activity. nih.govscholarsresearchlibrary.com Conversely, deacetylation activity is notably absent in lung homogenates and plasma, where only the deacetylation of alacepril occurs without subsequent conversion to captopril (B1668294). nih.gov

Following oral administration in rats, the highest concentration of radioactivity from labeled alacepril was found in the kidneys, followed by the liver. bussan-ah.com This distribution pattern further supports the significant role of these organs in the metabolism of alacepril.

Further Biotransformation of this compound to Captopril and Other Metabolites

This compound is an intermediate metabolite that undergoes further biotransformation to produce the potent ACE inhibitor, captopril, and other related compounds. frontiersin.orgnih.govwikipedia.org This subsequent conversion is a critical step for the therapeutic efficacy of alacepril.

Characterization of Downstream Metabolites and Their Biochemical Significance

The primary and most significant downstream metabolite of this compound is captopril. nih.govwikipedia.org Captopril is a well-established and potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. wikipedia.org The conversion of alacepril to captopril via this compound is what confers the long-lasting antihypertensive effects of alacepril. scholarsresearchlibrary.com

In addition to captopril, other metabolites have been identified in plasma and urine. These include mixed disulfides of captopril with endogenous sulfhydryl compounds like cysteine and glutathione. nih.gov In studies with rats, captopril disulfide and captopril-cysteine were found as urinary metabolites. nih.gov The formation of these disulfide compounds represents a pathway for the further metabolism and eventual excretion of captopril.

Molecular and Biochemical Mechanisms of Action of Desacetyl Alacepril

Angiotensin-Converting Enzyme (ACE) Inhibition Kinetics and Characteristics

The primary mechanism of action for Desacetyl-alacepril is the inhibition of the angiotensin-converting enzyme (ACE). nih.gov This enzyme plays a crucial role in the renin-angiotensin system by converting inactive angiotensin I into the potent vasoconstrictor, angiotensin II. wikipedia.orgvinmec.com By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. vinmec.commayoclinic.org

Enzyme Affinity and Binding Interactions with ACE

The binding of this compound to the angiotensin-converting enzyme is characterized by a strong interaction with the enzyme's active site. Like its subsequent metabolite, captopril (B1668294), this compound's structure features a crucial sulfhydryl (-SH) group that forms a coordinate bond with the zinc ion (Zn²⁺) located within the ACE active site. scholarsresearchlibrary.com This interaction is a hallmark of sulfhydryl-containing ACE inhibitors and is considered a superior binding mechanism compared to other ligands. scholarsresearchlibrary.com Studies on protein-bound this compound have shown that it can readily dissociate and subsequently lead to a significant reduction in tissue ACE activity, indicating its effective engagement with the enzyme in vivo. ahajournals.org Furthermore, research suggests that this compound is easily transferred to the vascular wall, implying a strong affinity for tissue-bound ACE, which may contribute to its prolonged effects.

Competitive Inhibition Dynamics with Substrates of ACE

This compound acts as a competitive inhibitor of the angiotensin-converting enzyme. wikipedia.orgucdavis.edu In this mode of inhibition, the inhibitor molecule competes directly with the natural substrate, angiotensin I, for binding to the enzyme's active site. wikipedia.org Because this compound binds to the same active site, it prevents angiotensin I from being converted to angiotensin II. khanacademy.org This competition is concentration-dependent; the inhibitory effect can be overcome by a sufficiently high concentration of the substrate. wikipedia.org Kinetically, this means that while the inhibitor increases the apparent Michaelis constant (Km) of the substrate, it does not affect the maximum reaction velocity (Vmax) of the enzyme. ucdavis.edusci-hub.se

Role of the Sulfhydryl Group in ACE Binding and Inhibition

The sulfhydryl (-SH) group is the cornerstone of this compound's inhibitory activity. This functional group is the specific moiety that directly interacts with the zinc atom essential for ACE's catalytic function. scholarsresearchlibrary.com This binding of the sulfhydryl group to the zinc ion is a high-affinity interaction that effectively blocks the enzyme's ability to process its substrate. scholarsresearchlibrary.comfrontiersin.org

Beyond its direct role in enzyme inhibition, the sulfhydryl group imparts additional chemical properties. It is associated with antioxidant effects, providing a capacity to scavenge free radicals. tandfonline.comahajournals.org This characteristic distinguishes sulfhydryl-containing inhibitors like this compound from other classes of ACE inhibitors that lack this group. tandfonline.com

Comparative Analysis of ACE Inhibitory Potency with Parent Compounds and Related Analogs

The inhibitory profile of this compound is best understood in comparison to its parent drug, alacepril (B1666765), its metabolic successor, captopril, and other classes of ACE inhibitors.

Comparison with Alacepril and Captopril

Alacepril itself is a prodrug, meaning it is inactive until metabolized in the body into its active forms, this compound and subsequently captopril. nih.govresearchgate.net This metabolic cascade is responsible for the gradual onset and prolonged duration of action observed with alacepril administration compared to direct administration of captopril. scholarsresearchlibrary.com

The table below shows a comparison of the 50% inhibitory concentration (IC50) for the parent compound Alacepril and its final active metabolite, Captopril, illustrating their high potency.

| Compound | ACE IC50 Value | Source |

| Alacepril | 3.62 µM | dojindo.com |

| Captopril | 2.14 nM | dojindo.com |

| Captopril | 6 nM | apexbt.com |

| Captopril | 0.022 µM (22 nM) | cellsignal.com |

| IC50 values can vary based on assay conditions and substrates used. |

Differentiation from Other Sulfhydryl-Containing and Carboxyl-Containing ACE Inhibitors

ACE inhibitors are broadly classified based on the chemical group that binds to the zinc ion in the enzyme's active site. frontiersin.orgahajournals.org

Sulfhydryl-Containing vs. Carboxyl-Containing Inhibitors: The most significant distinction lies in the zinc-binding ligand. This compound, as part of the alacepril/captopril lineage, belongs to the sulfhydryl-containing class. ahajournals.org Other major ACE inhibitors, such as enalapril (B1671234) and lisinopril, belong to the dicarboxylate-containing class, using a carboxyl group to bind the zinc ion. frontiersin.orgfda.gov

The sulfhydryl group is reported to have superior binding to the zinc ion compared to the carboxyl group. scholarsresearchlibrary.com This fundamental structural difference also translates to differing secondary properties. Research has shown that sulfhydryl-containing inhibitors like this compound and captopril possess antioxidant capabilities, which are absent in carboxyl-containing inhibitors like enalapril because they lack the -SH moiety. tandfonline.com A comparative study found that this compound and captopril were significantly more effective at inhibiting the expression of endothelial adhesion molecules than the carboxyl-containing enalapril. tandfonline.com

The following table summarizes the key differences between these classes of ACE inhibitors.

| Characteristic | This compound (Sulfhydryl-Type) | Enalapril (Carboxyl-Type) |

| Zinc-Binding Group | Sulfhydryl (-SH) | Carboxyl (-COOH) |

| Parent Compound | Alacepril (Prodrug) | Enalapril (Prodrug) |

| Key Active Metabolite | This compound, Captopril | Enalaprilat |

| Antioxidant Properties | Yes, attributed to the -SH group. tandfonline.com | No, lacks the -SH group. tandfonline.com |

| Binding to ACE | High-affinity binding of -SH group to Zn²⁺. scholarsresearchlibrary.com | Binding of carboxyl group to Zn²⁺. fda.govnih.gov |

Exploration of Non-ACE Mediated Biochemical Effects

In vitro studies utilizing electron spin resonance (ESR) have demonstrated the free radical scavenging capabilities of this compound. nih.gov Research has shown that this compound, which contains a sulfhydryl (-SH) group, can directly scavenge superoxide (B77818) and hydroxyl radicals. nih.gov This antioxidant activity is attributed to the presence of the sulfhydryl group, as similar ACE inhibitors lacking this structural feature, such as lisinopril, show minimal to no scavenging activity against these specific radicals. nih.gov However, neither this compound nor its parent compound, alacepril, were found to scavenge nitric oxide. nih.gov These findings suggest that a component of the biological action of alacepril may be linked to the antioxidant effects of its sulfhydryl-containing metabolite, this compound. nih.gov

Table 1: In Vitro Radical Scavenging Activity of ACE Inhibitors

| Compound | Superoxide Radical Scavenging | Hydroxyl Radical Scavenging | Nitric Oxide Scavenging |

| This compound | Observed | Observed | Not Observed |

| Captopril | Observed | Observed | Not Observed |

| Lisinopril | Hardly Scavenged | Hardly Scavenged | Slight Activity |

Data sourced from in vitro studies using electron spin resonance (ESR) methodology. nih.gov

This compound has been shown to modulate inflammatory responses in endothelial cells, a critical component in the pathogenesis of atherosclerosis.

In vitro experiments using human aortic endothelial cells (HAECs) have revealed that this compound can inhibit the expression of key adhesion molecules. tandfonline.com When HAECs were stimulated with pro-inflammatory agents like 7-ketocholesterol (B24107) (7-KC) or tumor necrosis factor-alpha (TNF-α), there was a significant increase in the surface expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). tandfonline.comnih.gov Pre-treatment with this compound led to a dose-dependent reduction in the enhanced expression of both ICAM-1 and VCAM-1 at both the protein and mRNA levels. tandfonline.comnih.gov This inhibitory effect on adhesion molecule expression is significant as these molecules play a crucial role in the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques. tandfonline.com The study also noted that the inhibitory effect of alacepril (acting through its metabolite this compound) on CAM expression was more potent than that of other ACE inhibitors like captopril or enalapril. nih.gov

The mechanism behind the reduction in adhesion molecule expression appears to be linked to the antioxidant properties of this compound. The production of reactive oxygen species (ROS) is a common pathway that activates various inflammation-associated genes, including those for ICAM-1 and VCAM-1. tandfonline.com In HAECs stimulated with 7-KC and TNF-α, this compound significantly inhibited the production of ROS. tandfonline.com This suggests that the inhibitory effect of this compound on the surface expression of adhesion molecules is derived from its sulfhydryl-containing structure, which confers its antioxidant and ROS-scavenging capabilities. tandfonline.com

Table 2: Effect of this compound on Endothelial Cell Inflammatory Markers (In Vitro)

| Stimulant | Marker | Effect of Stimulant | Effect of this compound Pre-treatment |

| 7-Ketocholesterol (7-KC) | ICAM-1 Expression | Increased | Dose-dependent reduction |

| 7-Ketocholesterol (7-KC) | VCAM-1 Expression | Increased | Dose-dependent reduction |

| 7-Ketocholesterol (7-KC) | ROS Production | Increased | Significantly inhibited |

| TNF-α | ICAM-1 Expression | Increased | Dose-dependent reduction |

| TNF-α | VCAM-1 Expression | Increased | Dose-dependent reduction |

| TNF-α | ROS Production | Increased | Significantly inhibited |

Data based on studies in human aortic endothelial cells (HAECs). tandfonline.com

Research has explored the effects of this compound on the peripheral sympathetic nervous system, which plays a role in regulating vascular tone.

In in vitro studies using isolated perfused mesenteric preparations from spontaneously hypertensive rats (SHR), this compound (at concentrations of 10⁻⁶ to 10⁻⁵ mol/l) dose-dependently attenuated the increase in perfusion pressure and norepinephrine (B1679862) overflow that was induced by electrical stimulation of periarterial sympathetic nerves. nih.gov Importantly, this sympatho-inhibitory effect was attributed to this compound itself, as no captopril was detected in the perfusate or tissues. nih.gov

Pharmacological Profile in Pre Clinical Models

Disposition and Distribution of Desacetyl-alacepril in Animal Tissues and Biological Fluids

Studies in animal models, particularly rats, have provided insights into the disposition and distribution of this compound. Its pharmacokinetics are influenced by its binding to proteins and its role as an intermediate metabolite.

The distribution of this compound and its metabolites has been investigated using radiolabeled compounds in rats. Following the intravenous administration of a [14C]this compound-protein conjugate, radioactivity was observed to distribute widely, with most tissue levels being higher than plasma levels. nih.gov Key sites of accumulation included the aorta, kidney, and lung. nih.gov

The elimination kinetics of this compound are notably slow when it is bound to protein. The elimination of radioactivity from the [14C]this compound-protein conjugate from plasma was markedly slower compared to that reported for orally administered [14C]alacepril. nih.gov After oral administration of the parent drug, alacepril (B1666765), to rats, this compound is detected in the unbound fraction of plasma. nih.gov The primary route of excretion for radioactivity following the administration of the this compound-protein conjugate was in the feces. nih.gov

| Parameter | Observation in Rat Models | Source(s) |

| Metabolic Conversion | Alacepril is converted to this compound in the liver, kidney, and intestine. | nih.govscholarsresearchlibrary.com |

| Plasma Detection | Detected in the unbound plasma fraction after oral administration of alacepril. | nih.gov |

| Tissue Distribution | Accumulates in various tissues, including the aorta, kidney, and lung, with tissue levels exceeding plasma levels. | nih.gov |

| Plasma Elimination | Elimination from plasma is significantly slower when administered as a protein conjugate compared to oral alacepril. | nih.gov |

| Excretion Route | Radioactivity from the protein conjugate form is primarily excreted via feces. | nih.gov |

This compound exhibits binding to various endogenous molecules, which influences its disposition and activity. A study in renal hypertensive rats investigated the fate of a protein conjugate of this compound, confirming its ability to bind to proteins. nih.gov Research indicates that this protein-bound form can readily dissociate, releasing this compound to be converted into captopril (B1668294), thereby contributing to the prolonged therapeutic effect of alacepril. nih.gov

In in vitro studies using rat tissue homogenates, this compound was found to partly bind with endogenous sulfhydryl (SH) compounds, specifically cysteine and glutathione, in addition to its probable binding to proteins. nih.gov As an SH-containing compound, this compound's ability to engage in such binding is linked to its antioxidant properties. nih.govtandfonline.com

| Binding Partner | Type of Model | Finding | Source(s) |

| Plasma Proteins | In vivo (Rat) | Forms a protein conjugate that can dissociate to release free this compound. | nih.gov |

| Cysteine | In vitro (Rat) | Forms partial bonds with this endogenous sulfhydryl compound. | nih.gov |

| Glutathione | In vitro (Rat) | Forms partial bonds with this endogenous sulfhydryl compound. | nih.gov |

Tissue-Specific Accumulation and Elimination Kinetics

Insights from Animal Studies on Mechanistic Actions (excluding therapeutic efficacy/safety)

This compound has demonstrated direct effects on vascular responses in pre-clinical models. Laboratory studies have shown that it inhibits catecholamine-induced vasoconstriction. nih.gov This action contributes to the vasodilatory effects observed after the administration of alacepril.

Furthermore, in in vitro experiments using human aortic endothelial cells, this compound showed a potent, dose-dependent ability to reduce the enhanced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) that is typically induced by inflammatory stimuli. tandfonline.com This inhibitory effect on adhesion molecule expression was noted to be significantly greater than that of non-sulfhydryl-containing ACE inhibitors. tandfonline.com

| Mechanistic Action | Animal/Cell Model | Key Finding | Source(s) |

| Vasoconstriction Inhibition | Pre-clinical animal models | Inhibits vasoconstriction induced by catecholamines. | nih.gov |

| Adhesion Molecule Inhibition | Human Aortic Endothelial Cells (in vitro) | Reduces the expression of ICAM-1 and VCAM-1, key mediators of vascular inflammation. | tandfonline.com |

A key mechanism contributing to the antihypertensive effect of alacepril is the action of its metabolites on the peripheral sympathetic nervous system. nih.gov Studies have specifically identified that this compound inhibits the secretion of norepinephrine (B1679862) from isolated arteries. nih.govresearchgate.netresearchgate.net This suppression of peripheral sympathetic activation in the arterial wall is a component of its vasodilatory effect. researchgate.net

The primary pharmacological effect of alacepril and its metabolites is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) through the blockade of ACE. nih.gov this compound plays a crucial role as an intermediate in this process. Administration of a this compound-protein conjugate to renal hypertensive rats resulted in a significant reduction of ACE activity in tissues. nih.gov

While many studies measure RAAS markers after administration of the parent drug alacepril, the observed effects are mediated through this compound's conversion to captopril. nih.gov For instance, in conscious renal hypertensive dogs, alacepril administration leads to decreased plasma ACE activity and plasma aldosterone (B195564) concentration, alongside an increase in plasma renin activity and plasma angiotensin I concentration. nih.gov In spontaneously hypertensive rats, alacepril decreases urinary aldosterone excretion. nih.gov These outcomes are a direct consequence of the ACE inhibition initiated by the metabolic cascade involving this compound.

| RAAS Marker | Animal Model | Effect Observed After Alacepril Administration (Mediated by Metabolites) | Source(s) |

| Tissue ACE Activity | Renal Hypertensive Rat | Directly reduced after administration of a this compound-protein conjugate. | nih.gov |

| Plasma ACE Activity | Renal Hypertensive Dog | Decreased. | nih.gov |

| Plasma Renin Activity | Renal Hypertensive Dog | Increased. | nih.gov |

| Plasma Angiotensin I | Renal Hypertensive Dog | Increased. | nih.gov |

| Plasma Aldosterone | Renal Hypertensive Dog | Decreased. | nih.gov |

| Urinary Aldosterone | Spontaneously Hypertensive Rat | Decreased. | nih.gov |

Structure Activity Relationship Sar of Desacetyl Alacepril

Identification of Key Structural Moieties Essential for ACE Inhibitory Activity

The ACE inhibitory activity of Desacetyl-alacepril is primarily attributed to specific structural features that enable it to bind effectively to the active site of the angiotensin-converting enzyme. scholarsresearchlibrary.com Key moieties include:

Sulfhydryl (-SH) Group: This is a critical zinc-binding group. scholarsresearchlibrary.com The active site of ACE contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The sulfhydryl group of this compound forms a strong coordinate bond with this zinc ion, which is a primary reason for its potent inhibitory effect. scholarsresearchlibrary.com This interaction mimics the binding of the natural substrate, angiotensin I, to the enzyme. nih.gov

Carboxylate Group: The terminal carboxylate group on the proline ring is another essential feature for ACE inhibition. scholarsresearchlibrary.com It mimics the C-terminal carboxylate of ACE's natural substrates, forming an ionic bond with a positively charged residue in the active site of the enzyme. This interaction further stabilizes the binding of this compound to ACE. scholarsresearchlibrary.com

The combination of these structural elements allows this compound to act as a potent competitive inhibitor of ACE. scholarsresearchlibrary.com

Role of Specific Chemical Features in Modulating Off-Target or Ancillary Biological Activities

Beyond its primary role as an ACE inhibitor, the chemical structure of this compound, particularly its sulfhydryl group, is associated with ancillary biological activities. nih.gov

Antioxidant Activity: The presence of the sulfhydryl moiety is linked to antioxidant properties. nih.govsemanticscholar.org This group can act as a scavenger of reactive oxygen species (ROS), which may contribute to the moderation of atherosclerosis. nih.govsemanticscholar.org

Inhibition of Norepinephrine (B1679862) Secretion: this compound has been shown to inhibit the secretion of norepinephrine from isolated arteries. nih.gov This sympathoinhibitory effect is a unique property not solely dependent on ACE inhibition and contributes to its antihypertensive action. nih.govcabidigitallibrary.org

Vascular Effects: this compound can induce vasodilation through mechanisms that may be independent of the renin-angiotensin-aldosterone system (RAAS). nih.govbussan-ah.com It has been observed to inhibit catecholamine-induced vasoconstriction. nih.gov

These ancillary activities, modulated by specific chemical features, suggest a broader pharmacological profile for this compound than just ACE inhibition.

Comparison of this compound SAR with Alacepril (B1666765) and Captopril (B1668294) for Distinct Pharmacological Profiles

This compound is an active metabolite of Alacepril and is further metabolized to Captopril. tandfonline.comnih.gov A comparison of their structure-activity relationships reveals key differences that lead to distinct pharmacological profiles.

| Feature | This compound | Alacepril | Captopril |

| Metabolic State | Active Metabolite | Prodrug | Active Drug |

| Key Structural Difference from Captopril | Contains a phenylalanine moiety. tandfonline.com | Contains a phenylalanine moiety and an acetylated sulfhydryl group. nih.gov | Lacks the phenylalanine moiety. nih.gov |

| ACE Inhibition | Potent inhibitor. scholarsresearchlibrary.com | Inactive in vitro, requires metabolic conversion. bussan-ah.com | Potent inhibitor. scholarsresearchlibrary.com |

| Duration of Action | Contributes to the long-acting effect of Alacepril. bussan-ah.com | Longer half-life and duration of action compared to Captopril. nih.gov | Shorter duration of action compared to Alacepril. nih.govbussan-ah.com |

| Ancillary Activities | Antioxidant effects, inhibition of norepinephrine secretion. nih.gov | Dependent on conversion to active metabolites. | Antioxidant effects due to the sulfhydryl group. nih.govsemanticscholar.org |

Alacepril is a prodrug, meaning it is inactive until it is metabolized in the body. nih.gov Its structure includes an acetylated sulfhydryl group and a phenylalanine moiety. nih.gov The first metabolic step is the deacetylation to form this compound, which is an active ACE inhibitor. tandfonline.comnih.gov Subsequently, the phenylalanine moiety is cleaved to produce Captopril, another potent ACE inhibitor. tandfonline.comnih.gov

This sequential metabolism is responsible for the distinct pharmacological profile of Alacepril, characterized by a gradual onset and a long-lasting antihypertensive effect compared to Captopril. scholarsresearchlibrary.com this compound itself has been shown to be more effective than Captopril in inhibiting the expression of adhesion molecules on endothelial cells, suggesting a more potent anti-inflammatory effect at the vascular level. tandfonline.com The presence of the phenylalanine moiety in this compound may contribute to this enhanced activity, although the precise mechanism is not fully understood. tandfonline.com

Analytical Methodologies for Desacetyl Alacepril Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., HPLC, LC-MS/MS in research samples)

The accurate measurement of Desacetyl-alacepril in biological matrices such as plasma, serum, and tissue homogenates is critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used for this purpose due to their high selectivity and sensitivity. drugfuture.comsigmaaldrich.com

Research has established methods for the determination of alacepril (B1666765) and its metabolites, including this compound, in plasma and urine using HPLC. drugfuture.com Following the oral administration of alacepril in rats, this compound has been detected in the serum and plasma unbound fraction, demonstrating the utility of chromatographic methods in tracking its in vivo formation and distribution. nih.govnih.gov In these studies, chromatographic separation is essential to distinguish this compound from its parent drug, alacepril, and its further metabolite, captopril (B1668294). nih.gov

LC-MS/MS is considered a gold standard for the quantification of drugs in biological matrices because of its enhanced specificity and sensitivity, which allows for high-throughput analysis. jddtonline.infonih.gov The development of LC-MS/MS methods involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation or more advanced techniques like solid-phase extraction (SPE) to produce clean extracts and minimize matrix effects. jddtonline.inforesearchgate.net The chromatographic step, typically using a reverse-phase column such as a C18 or Phenyl-Hexyl, separates the analyte of interest from other endogenous components before it enters the mass spectrometer. sigmaaldrich.comnih.gov

Table 1: Overview of Chromatographic Techniques for this compound and Related Compounds

| Technique | Application | Biological Matrix | Key Findings | Reference |

|---|---|---|---|---|

| HPLC | Determination of alacepril metabolites | Plasma, Urine | Enabled the quantification of metabolites in biological fluids. | drugfuture.com |

| Chromatography (unspecified) | Detection of metabolites after [14C]alacepril administration | Plasma/Serum unbound fraction, Tissue homogenates (liver, kidney, intestine) | Identified this compound (DU-1227) as an intermediate metabolite between alacepril and captopril. | nih.govnih.gov |

| LC-MS/MS | General high-throughput quantification of drugs | Human Plasma, Whole Blood | Offers high selectivity, sensitivity, and rapid analysis for pharmacokinetic studies. Considered a "gold standard" technique. | jddtonline.infonih.govmdpi.com |

Spectroscopic Approaches for Structural Confirmation and Interaction Studies (e.g., ESR for free radical studies)

Spectroscopic methods are indispensable for confirming the structure of this compound and investigating its interactions with other molecules, particularly free radicals. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. syntechinnovation.comdgk-ev.de

The free radical scavenging properties of alacepril metabolites, including this compound, have been examined in vitro using ESR spectroscopy. nih.gov This research demonstrated that this compound possesses superoxide (B77818) and hydroxyl radical scavenging activities. nih.govkisti.re.kr This antioxidant effect is attributed to the sulfhydryl group present in its structure, a feature it shares with captopril. nih.gov In contrast, lisinopril, an ACE inhibitor lacking a sulfhydryl group, showed minimal scavenging activity for these radicals. nih.gov These findings suggest that part of the biological action of alacepril may be due to the antioxidant properties of its active metabolite, this compound. nih.gov

Table 2: Electron Spin Resonance (ESR) Spectroscopy Findings for this compound

| Radical Species | Scavenging Activity of this compound | Methodology | Key Conclusion | Reference |

|---|---|---|---|---|

| Superoxide (O₂⁻) | Observed | In vitro ESR method | The sulfhydryl group in this compound is likely responsible for its antioxidant effect. | nih.govkisti.re.kr |

| Hydroxyl (•OH) | Observed | In vitro ESR method | ||

| Nitric Oxide (NO) | Not observed | In vitro ESR method | Scavenging activity is specific to certain types of free radicals. | nih.gov |

In Vitro and Ex Vivo Assay Development for Enzymatic Activity and Molecular Interaction Studies

In vitro and ex vivo assays are fundamental for characterizing the enzymatic activity and molecular interactions of this compound. These assays provide a controlled environment to study its effects on specific biological pathways.

Studies have shown that alacepril is converted to this compound and subsequently to captopril in vitro in homogenates of the liver, kidney, and intestine. nih.gov The resulting metabolite, captopril, is a potent inhibitor of angiotensin-converting enzyme (ACE). nih.govscholarsresearchlibrary.com The effect of this compound on ACE activity has been demonstrated in studies where administration of a this compound-protein conjugate led to a significant reduction in tissue ACE activity in rats. nih.gov

Cell-based in vitro assays have been developed to explore the effects of this compound beyond ACE inhibition. For instance, its impact on inflammatory responses has been studied in human aortic endothelial cells (HAECs). tandfonline.com In these experiments, this compound was shown to inhibit the expression of adhesion molecules (ICAM-1 and VCAM-1) induced by inflammatory stimuli like 7-ketocholesterol (B24107) (7-KC) and tumor necrosis factor-alpha (TNF-α). tandfonline.com The mechanism for this effect involves the inhibition of reactive oxygen species (ROS) production. tandfonline.com

Ex vivo studies using isolated tissues have also been employed. For example, research on isolated arteries has shown that this compound can inhibit norepinephrine (B1679862) secretion, indicating an interaction with the sympathetic nervous system. nih.gov

Table 3: Summary of In Vitro and Ex Vivo Assays for this compound

| Assay Type | Model System | Endpoint Measured | Key Finding | Reference |

|---|---|---|---|---|

| Enzymatic Conversion | Rat liver, kidney, and intestine homogenates | Formation of captopril from alacepril via this compound | Demonstrated the metabolic pathway of alacepril to its active forms. | nih.gov |

| ACE Inhibition | Renal hypertensive rats (ex vivo tissue analysis) | Tissue ACE activity | Administration of a this compound conjugate significantly reduced tissue ACE activity. | nih.gov |

| Anti-inflammatory Activity | Human Aortic Endothelial Cells (HAECs) | Expression of ICAM-1 and VCAM-1; ROS production | This compound inhibits induced expression of adhesion molecules and ROS production. | tandfonline.com |

| Molecular Interaction | Isolated arteries (ex vivo) | Norepinephrine secretion | This compound inhibits catecholamine-induced vasoconstriction and norepinephrine secretion. | nih.gov |

Synthetic Chemistry Approaches for Desacetyl Alacepril for Research Purposes

Laboratory-Scale Synthesis Methods for Desacetyl-alacepril and Related Analogs

The laboratory synthesis of this compound, also known as DU-1227, is primarily achieved through the deacetylation of its parent compound, alacepril (B1666765). jst.go.jp Alacepril itself is synthesized via a multi-step process. A common route involves the amide formation between S-acetylcaptopril and the (S)-tert-butyl ester of L-phenylalanine. wikipedia.org The subsequent removal of the tert-butyl protecting group with an acid, such as trifluoroacetic acid, yields alacepril. wikipedia.org

The conversion of alacepril to this compound in a laboratory setting mimics the metabolic process that occurs in the body. This deacetylation can be accomplished using various hydrolytic conditions. For instance, treatment with a mild base or specific enzymes can selectively cleave the acetyl group from the thiol moiety, yielding this compound.

The synthesis of related analogs often involves modifications at different positions of the molecule. For example, altering the amino acid component (L-phenylalanine) or modifying the acyl group on the thiol can produce a range of analogs. These analogs are instrumental in structure-activity relationship (SAR) studies to probe the binding requirements of the ACE enzyme.

| Starting Material | Key Reaction Step | Product | Reference |

| S-Acetylcaptopril and (S)-tert-Butyl 2-amino-3-phenylpropanoate | Amide coupling followed by deprotection | Alacepril | wikipedia.org |

| Alacepril | Deacetylation | This compound (DU-1227) | jst.go.jp |

Stereochemical Considerations in Synthesis and Biological Activity

The biological activity of ACE inhibitors like this compound is highly dependent on their stereochemistry. The molecule contains multiple chiral centers, and only the correct stereoisomer exhibits potent inhibitory activity. The two enantiomers of a chiral drug can have different biological activities, with one being active and the other inactive. nih.gov

During the synthesis of alacepril and, consequently, this compound, controlling the stereochemistry of the amino acid and the substituted propanoyl moiety is critical. The use of stereochemically pure starting materials, such as L-proline and L-phenylalanine, is a standard strategy to ensure the desired stereoconfiguration in the final product. jst.go.jp The stereochemistry at the 2-methylpropanoyl portion is also crucial for potent ACE inhibition. The (S)-configuration at this position is generally preferred for optimal binding to the enzyme's active site. jst.go.jp

The three-dimensional structure of the drug molecule must align with the corresponding regions of the binding site on the ACE enzyme for it to exert its pharmacological effect. nih.gov Any deviation from the correct stereochemistry can lead to a significant loss of activity, as the molecule will no longer fit properly into the enzyme's active site.

Development of Labeled Analogs for Metabolic and Disposition Studies (e.g., 14C-labeled compounds)

To investigate the metabolism, disposition, and pharmacokinetic profile of this compound, isotopically labeled analogs are indispensable tools. The use of Carbon-14 (¹⁴C) labeled compounds is a common practice in such studies. nih.govnih.gov

The synthesis of ¹⁴C-labeled this compound typically involves introducing the ¹⁴C isotope at a stable position within the molecule. This can be achieved by using a ¹⁴C-labeled precursor during the synthesis of alacepril. For example, [¹⁴C]alacepril can be synthesized and then administered to study its metabolic fate. nih.gov In vivo, [¹⁴C]alacepril is metabolized to labeled this compound and other metabolites, allowing researchers to track their distribution and excretion. nih.govnih.gov

Studies using ¹⁴C-labeled compounds have revealed that after oral administration, [¹⁴C]alacepril is converted to this compound (DU-1227) and subsequently to captopril (B1668294) in the liver, kidney, and intestine. nih.gov Furthermore, the use of a ¹⁴C-labeled protein conjugate of this compound has been employed to study the fate of the protein-bound form of the drug and its effect on tissue ACE activity. nih.gov These labeled compounds are essential for understanding the complete metabolic pathway and the prolonged action of the parent drug, alacepril. nih.govresearchgate.net

Future Directions in Desacetyl Alacepril Academic Research

Unraveling Additional Molecular Targets Beyond ACE

Future research should prioritize the systematic identification and validation of these non-ACE targets. One area of focus is the compound's interaction with components of the sympathetic nervous system. Studies have indicated that desacetyl-alacepril can inhibit catecholamine-induced vasoconstriction and norepinephrine (B1679862) secretion from isolated arteries, effects that may not be solely explained by ACE inhibition. nih.gov Identifying the specific receptors or enzymes involved in this sympathoinhibitory action is a critical next step.

Additionally, the anti-inflammatory properties of this compound warrant further investigation into its molecular targets within inflammatory cascades. tandfonline.com Research has shown it can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). tandfonline.comnih.gov Determining whether this compound directly binds to transcription factors, such as NF-κB, or other signaling proteins that regulate the expression of these adhesion molecules is a key area for future studies. The presence of a sulfhydryl group, similar to its metabolite captopril (B1668294), suggests a potential to interact with various metalloenzymes beyond ACE. nih.govnih.gov

Table 1: Potential Non-ACE Molecular Targets for this compound

| Potential Target Class | Specific Example(s) | Supporting Evidence / Rationale | Future Research Approach |

|---|---|---|---|

| Sympathetic Nervous System Components | Adrenergic receptors, Norepinephrine transporters | Inhibition of catecholamine-induced vasoconstriction; Inhibition of norepinephrine secretion from arteries. nih.govresearchgate.net | Radioligand binding assays; Functional assays in neuronal cell cultures. |

| Inflammatory Pathway Proteins | NF-κB, Inflammatory kinases | Downregulation of ICAM-1 and VCAM-1 expression, which are regulated by NF-κB. tandfonline.comnih.gov | Reporter gene assays for NF-κB activity; Kinase inhibition profiling. |

| Metalloenzymes (non-ACE) | Matrix metalloproteinases (MMPs), Other zinc-dependent enzymes | The sulfhydryl moiety is a potent zinc-binding group, a feature common to many enzyme inhibitors. scholarsresearchlibrary.comresearchgate.net | Broad-spectrum enzyme inhibition panels; Activity-based protein profiling. |

| Ion Channels | Potassium channels | Some ACE inhibitors show effects on ion channels; potential mechanism for vasodilation. scholarsresearchlibrary.com | Patch-clamp electrophysiology on vascular smooth muscle cells. |

Deeper Mechanistic Elucidation of Non-ACE Mediated Effects

Beyond identifying new targets, a significant future direction lies in deeply understanding the mechanisms behind this compound's non-ACE mediated effects. The compound's antioxidant and anti-inflammatory activities are particularly promising areas for mechanistic exploration.

The sulfhydryl group in this compound is believed to be central to many of these effects. tandfonline.comnih.gov In-vitro studies have demonstrated that this compound can scavenge superoxide (B77818) and hydroxyl radicals. nih.gov Future research should move beyond simple scavenging assays to elucidate the precise biochemical pathways involved. This includes investigating its potential to modulate endogenous antioxidant systems, such as the Nrf2 pathway, or its ability to protect specific cellular components from oxidative damage. The observation that this compound inhibits the production of reactive oxygen species (ROS) in human aortic endothelial cells stimulated by inflammatory agents like 7-ketocholesterol (B24107) and TNF-α provides a strong foundation for these studies. tandfonline.comnih.gov

Similarly, the anti-inflammatory mechanisms require more detailed characterization. While the reduction of adhesion molecule expression is known, the upstream signaling events are not fully understood. tandfonline.com Research should aim to dissect the signaling cascade, from potential receptor binding to the modulation of intracellular kinases and transcription factors that lead to a dampened inflammatory response. Comparative studies have found that the inhibitory effect of this compound on the expression of adhesion molecules was more potent than that of captopril or the non-sulfhydryl-containing enalapril (B1671234), suggesting a unique mechanism of action conferred by its specific structure. tandfonline.com

Table 2: Non-ACE Mediated Effects of this compound and Avenues for Mechanistic Study

| Observed Effect | Proposed Mechanism | Key Research Findings | Future Mechanistic Questions |

|---|---|---|---|

| Antioxidant Activity | Direct scavenging of free radicals via the sulfhydryl group. nih.gov | Scavenges superoxide and hydroxyl radicals in vitro; inhibits ROS production in endothelial cells. tandfonline.comnih.gov | Does it influence endogenous antioxidant enzymes (e.g., SOD, catalase)? Does it prevent lipid peroxidation or protein carbonylation in a cellular context? |

| Anti-inflammatory Action | Inhibition of inflammatory gene expression. tandfonline.com | Reduces 7-KC and TNF-α induced expression of ICAM-1 and VCAM-1 in endothelial cells. tandfonline.comnih.gov | Which specific signaling pathways (e.g., NF-κB, MAP kinase) are modulated? Is the effect transcription- or translation-dependent? |

| Sympathoinhibitory Effect | Modulation of neurotransmitter release. nih.gov | Inhibits norepinephrine secretion from the peripheral sympathetic nervous system. nih.gov | What is the molecular target on the presynaptic terminal? Does it involve voltage-gated calcium channels or other regulatory proteins? |

| Vascular Remodeling | Potential inhibition of metalloproteinases; antioxidant effects. nih.gov | Sulfhydryl-containing ACE inhibitors are associated with moderating atherosclerosis. nih.govresearchgate.net | Can it inhibit specific matrix metalloproteinases involved in plaque formation? How does it affect vascular smooth muscle cell proliferation and migration? |

Advanced Structural Biology Studies of this compound-Enzyme Complexes

To date, there is a lack of high-resolution crystal structures of this compound bound to its targets. While the binding of its metabolite, captopril, to ACE is well-characterized, providing a model for how the sulfhydryl group coordinates with the active site zinc ion, subtle structural differences in this compound may lead to a distinct binding mode and potency. nih.govrcsb.org

A crucial future endeavor is to obtain crystal structures of this compound in complex with both the N- and C-domains of somatic ACE. Such studies would provide definitive, atomic-level insights into its binding interactions. This could explain observations from some functional studies that suggest this compound is more effective than captopril in certain contexts. tandfonline.com Key questions to be answered by structural studies include how the phenylalanine moiety of this compound interacts with the S1' and S2' pockets of the enzyme and whether these interactions differ significantly from those of other ACE inhibitors. nih.govresearchgate.net

Furthermore, if novel non-ACE targets are identified as proposed in section 8.1, co-crystallization studies with these proteins will be paramount. Structural information is indispensable for understanding the basis of molecular recognition, confirming direct binding, and enabling structure-based design of more selective and potent derivatives in the future. Computational modeling and molecular dynamics simulations could complement these experimental efforts by predicting binding affinities and exploring the conformational dynamics of the this compound-enzyme complexes.

Table 3: Comparative Binding Characteristics and Structural Research Goals

| Feature | Captopril (Known from Crystal Structures, e.g., PDB: 1UZF) rcsb.org | This compound (Hypothesized) | Future Structural Biology Goal |

|---|---|---|---|

| Zinc Coordination | The thiol (-SH) group directly coordinates with the catalytic Zn²⁺ ion in the ACE active site. researchgate.net | Expected to be identical; the thiol group will be the primary zinc-binding pharmacophore. | Confirm the geometry and bond distances of the Zn-S coordination via X-ray crystallography. |

| S1 Pocket Interaction | The methyl-bearing proline ring fits into the S1 pocket of ACE. | The proline ring is present and expected to occupy the S1 pocket similarly. | Determine the precise orientation and hydrophobic interactions of the proline ring. |

| S2 Pocket Interaction | The acetyl group of captopril's precursor is cleaved, leaving a small methyl group. | The 2-methyl-propanoyl group is present. | Analyze the interactions of this group within the S2 pocket. |

| S1' and S2' Pocket Interaction | Not applicable; Captopril is a smaller inhibitor. | The large phenylalanine moiety is a key distinguishing feature and is expected to occupy the S1' and S2' pockets. | Primary Goal: Resolve the structure to visualize how the phenylalanine side chain interacts with hydrophobic residues (e.g., F512, V518) and establish its role in binding affinity and selectivity. nih.gov |

Development of Novel Research Tools and Probes Based on this compound Structure

The unique chemical structure of this compound, particularly its free sulfhydryl group and phenylalanine extension, makes it an excellent scaffold for the development of novel chemical biology tools. jst.go.jpclearsynth.com These tools could be instrumental in addressing the research questions outlined in the preceding sections, especially in identifying new molecular targets and elucidating mechanisms of action.

Future synthetic chemistry efforts could focus on creating a suite of probes based on the this compound structure. Examples include:

Affinity-based Probes: By attaching a biotin (B1667282) tag or a click-chemistry handle to a non-essential position of the molecule (e.g., the phenyl ring), researchers can create probes for affinity purification-mass spectrometry (AP-MS) experiments. These experiments could be used to pull down binding partners from cell or tissue lysates, providing an unbiased method for identifying novel targets.

Fluorescent Probes: Conjugating a fluorophore to this compound would allow for direct visualization of its subcellular localization using fluorescence microscopy. This could help determine if the compound accumulates in specific organelles, such as the mitochondria or nucleus, which would provide clues about its non-ACE mediated effects.

Photo-affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would enable photo-affinity labeling. Upon UV irradiation, these probes form a covalent bond with nearby interacting proteins, allowing for robust and definitive target identification.

The synthesis of such molecular tools, derived from the core structure of this compound, represents a powerful future direction that would bridge pharmacology with modern chemical biology and proteomics to comprehensively map its interactome. biorxiv.org

Table 4: Potential Research Tools Derived from the this compound Scaffold

| Tool Type | Proposed Modification | Research Application | Key Question Addressed |

|---|---|---|---|

| Affinity Probe | Addition of a biotin tag via a flexible linker. | Pulldown of binding proteins from cell lysates followed by mass spectrometry. | What are the direct and indirect protein interaction partners of this compound? (Ref: 8.1) |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine). | Live-cell imaging to determine subcellular localization. | Where does the compound accumulate inside the cell? Does it enter the nucleus or mitochondria? (Ref: 8.2) |

| Photo-affinity Label | Incorporation of a diazirine or benzophenone (B1666685) group. | Covalent capture and identification of direct binding targets in a complex biological sample. | What specific proteins does this compound directly bind to in vivo? (Ref: 8.1, 8.3) |

| "Caged" Compound | Introduction of a photo-cleavable group that inactivates the sulfhydryl moiety. | Spatiotemporal control over drug activity; release of the active compound with light. | What are the immediate downstream effects of target engagement in a specific cellular location or at a precise time? (Ref: 8.2) |

Q & A

Q. What experimental models are most appropriate for studying the metabolic conversion of alacepril to desacetyl-alacepril and its subsequent activity?

Methodological Answer:

- Use radiolabeled alacepril in in vitro systems (e.g., liver microsomes or cell cultures) to track metabolic pathways.

- Validate conversion using HPLC-MS to quantify this compound and captopril .

- Compare pharmacokinetic profiles in rodent models to assess in vivo relevance, ensuring alignment with ethical guidelines for animal studies .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards to ensure precision.

- Optimize extraction protocols (e.g., protein precipitation or solid-phase extraction) to minimize matrix interference .

- Validate methods per ICH guidelines (sensitivity, specificity, reproducibility) and report limits of detection/quantification .

Q. How can researchers design assays to evaluate the ACE-inhibitory potency of this compound compared to captopril?

Methodological Answer:

- Use competitive enzyme inhibition assays with purified ACE, measuring hydrolysis of synthetic substrates (e.g., Hippuryl-His-Leu).

- Include positive controls (e.g., captopril) and normalize activity to protein concentration.

- Calculate IC50 values via dose-response curves and assess statistical significance using ANOVA .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacokinetic data for this compound across studies?

Methodological Answer:

- Conduct a systematic review (following PRISMA guidelines) to identify sources of variability (e.g., dosing regimens, analytical methods) .

- Perform meta-regression to assess covariates (e.g., species, sample preparation) and quantify heterogeneity using tools like Cochrane’s Q-test .

- Validate findings through in vitro-in vivo correlation (IVIVC) studies .

Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Modify the proline-thioester backbone via regioselective acetylation or sulfhydryl group substitutions.

- Characterize intermediates using NMR and X-ray crystallography to confirm stereochemistry.

- Prioritize analogs with improved metabolic stability using in silico tools (e.g., molecular docking with ACE) .

Q. How can researchers resolve conflicting reports on this compound’s tissue-specific ACE inhibition efficacy?

Methodological Answer:

- Use ex vivo organ bath assays (e.g., aortic ring models) to measure vasodilation in target tissues (kidney, liver).

- Apply microdialysis to monitor local captopril concentrations in tissues post-alacepril administration.

- Cross-validate findings with transgenic ACE knockout models to isolate this compound’s contribution .

Q. What experimental designs mitigate confounding factors when studying this compound’s role in hypertensive models?

Methodological Answer:

- Implement blinded, randomized controlled trials (RCTs) in animal models, controlling for diet, age, and genetic background.

- Use telemetry systems for continuous blood pressure monitoring to reduce measurement bias.

- Apply multivariate regression to adjust for covariates (e.g., renal function, plasma renin activity) .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing dose-response relationships in ACE inhibition assays?

Methodological Answer:

- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism.

- Report confidence intervals and use bootstrap resampling to assess parameter uncertainty.

- Apply Bonferroni correction for multiple comparisons to control Type I error .

Literature and Data Synthesis

Q. How can researchers systematically evaluate the clinical relevance of preclinical this compound data?

Methodological Answer:

- Conduct a Cochrane-style review to aggregate preclinical efficacy and toxicity data, grading evidence quality using tools like SYRCLE’s risk-of-bias checklist .

- Perform translational gap analysis by comparing effective doses in animal models to human-equivalent doses (HED) calculated via body surface area scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.